molecular formula C7H5BrClIO B8258790 5-Bromo-2-chloro-4-iodobenZyl alcohol

5-Bromo-2-chloro-4-iodobenZyl alcohol

Cat. No.: B8258790
M. Wt: 347.37 g/mol
InChI Key: QEZQFGKYIIYODJ-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Abstracts Service number 131627065 is a chemical entity with specific properties and applications. This compound is utilized in various scientific and industrial fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound with Chemical Abstracts Service number 131627065 involves specific chemical reactions and conditions. The preparation methods include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of this compound.

Industrial Production Methods: In industrial settings, the production of the compound with Chemical Abstracts Service number 131627065 is carried out using large-scale chemical reactors. The process involves the optimization of reaction conditions to maximize yield and purity. The use of advanced technologies and equipment ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: The compound with Chemical Abstracts Service number 131627065 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: The common reagents used in the reactions involving the compound with Chemical Abstracts Service number 131627065 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions involving the compound with Chemical Abstracts Service number 131627065 depend on the specific type of reaction and the reagents used. These products have various applications in scientific research and industry.

Scientific Research Applications

The compound with Chemical Abstracts Service number 131627065 has numerous applications in scientific research. It is used in chemistry for the synthesis of new compounds and materials. In biology, it is utilized for studying biochemical pathways and interactions. In medicine, the compound is investigated for its potential therapeutic effects. Additionally, it has applications in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 131627065 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed molecular mechanisms and pathways involved in the action of this compound are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds: The compound with Chemical Abstracts Service number 131627065 can be compared with other similar compounds based on its chemical structure and properties. Some of the similar compounds include those with related chemical structures and functional groups.

Uniqueness: The uniqueness of the compound with Chemical Abstracts Service number 131627065 lies in its specific chemical structure and reactivity. This compound has distinct properties that make it valuable for various scientific and industrial applications.

Properties

IUPAC Name

(5-bromo-2-chloro-4-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClIO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZQFGKYIIYODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)I)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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